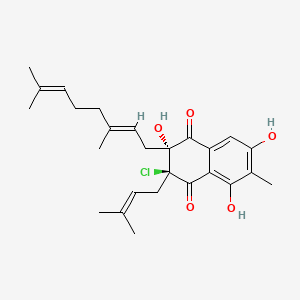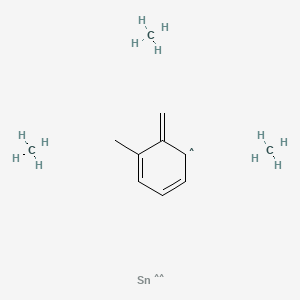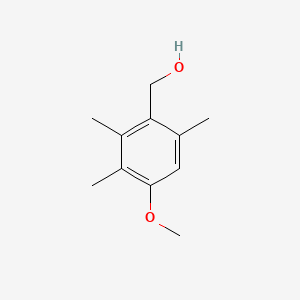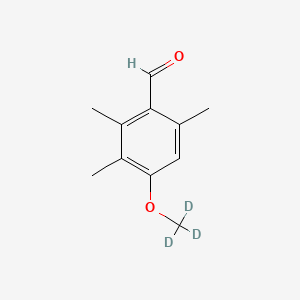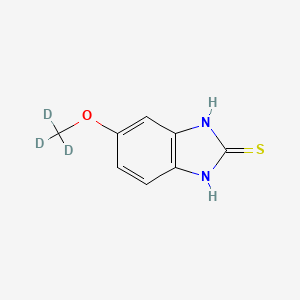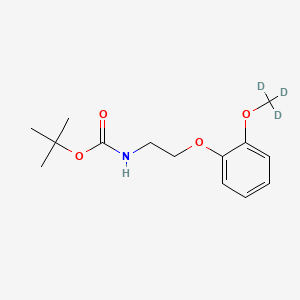
2-(2-t-Boc-aminoethoxy)anisole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Organometallic Chemistry
- "2-methylanisole," a compound related to "2-(2-t-Boc-aminoethoxy)anisole-d3," has been studied in the context of organometallic chemistry. Researchers examined its thermal activation by an Ir(III) complex, which led to a variety of hydride complexes. This research contributes to understanding the reactivity of anisole derivatives in organometallic reactions (Santos, Mereiter, & Paneque, 2013).
Peptide and Protein Chemistry
- Research on "Boc-amino acids," closely related to "2-(2-t-Boc-aminoethoxy)anisole-d3," has been significant in peptide and protein chemistry. For instance, the interaction of Boc-amino acids with cyclic tetrapeptides has been studied, revealing insights into molecular interactions and chiral discrimination (McEwen & Ottosson, 1993). Additionally, research into the synthesis of 3-amino-3-aryl-2-oxindoles using Rh catalysis with N-Boc-protected ketimines highlights the application of Boc-amino acids in the synthesis of biologically active compounds (Marques & Burke, 2016).
Polymer Chemistry
- In polymer materials chemistry, the tert-butoxycarbonyl (BOC) group, a component of "2-(2-t-Boc-aminoethoxy)anisole-d3," has been used for the protection of functional groups. A study on methacrylate polymers containing the BOC moiety investigated their thermal decomposition, revealing important insights for the field of polymer chemistry (Jing, Suzuki, & Matsumoto, 2019).
Catalysis Research
- The compound's relevance in catalysis research is evident from studies like the selective vapor-phase hydrodeoxygenation of anisole to benzene on molybdenum carbide catalysts. This research highlights the role of anisole derivatives in catalytic reactions and their potential applications (Lee, Wang, Wu, & Bhan, 2014).
Organic Synthesis
- In organic synthesis, the tert-butyloxycarbonyl (BOC) group, part of "2-(2-t-Boc-aminoethoxy)anisole-d3," has been utilized for chemoselective N-tert-butyloxycarbonylation of amines in water, demonstrating its versatility and effectiveness in this domain (Chankeshwara & Chakraborti, 2006).
Spectroscopy and Electron Transfer Studies
- The compound's derivatives have also been explored in spectroscopy and electron transfer studies. For example, research into the transient properties of redox-active amino acid dyads involving Boc-lysine demonstrated applications in understanding electron transfer processes (Mecklenburg, McCafferty, Schoonover, Peek, Erickson, & Meyer, 1994).
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[2-(trideuteriomethoxy)phenoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-18-12-8-6-5-7-11(12)17-4/h5-8H,9-10H2,1-4H3,(H,15,16)/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFYUJKXCGVQDJ-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-t-Boc-aminoethoxy)anisole-d3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

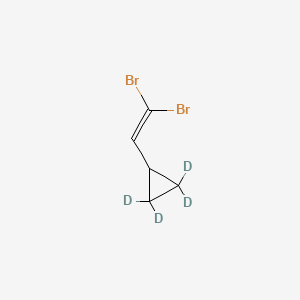
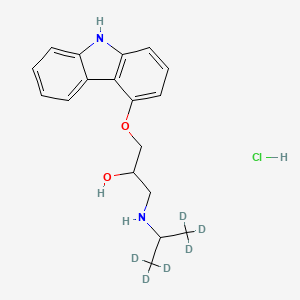
![Spiro[1,3-dioxolane-4,2-[7]oxabicyclo[4.1.0]heptane] (9CI)](/img/no-structure.png)
